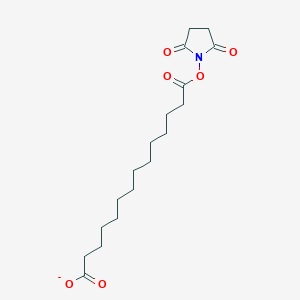
(4-Methyl-3-oxo-1,4-benzoxazin-6-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methyl-3-oxo-1,4-benzoxazin-6-yl)boronic acid is a boronic acid derivative that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoxazine ring substituted with a boronic acid group. The presence of the boronic acid moiety makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-3-oxo-1,4-benzoxazin-6-yl)boronic acid typically involves the following steps:
Formation of the Benzoxazine Ring: The initial step involves the synthesis of the benzoxazine ring. This can be achieved through the reaction of an appropriate phenol derivative with an amine and formaldehyde under acidic conditions.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction. This can be accomplished using a palladium-catalyzed borylation of the corresponding halogenated benzoxazine derivative with a boron reagent such as bis(pinacolato)diboron.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, leading to the formation of boronic esters or borates.
Reduction: Reduction reactions can target the carbonyl group within the benzoxazine ring, converting it to a hydroxyl group.
Substitution: The benzoxazine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Hydroxylated benzoxazine derivatives.
Substitution: Various substituted benzoxazine derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(4-Methyl-3-oxo-1,4-benzoxazin-6-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a key intermediate in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is explored for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of boron-containing drugs.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Wirkmechanismus
The mechanism of action of (4-Methyl-3-oxo-1,4-benzoxazin-6-yl)boronic acid is primarily related to its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity through the formation of boronate esters.
Vergleich Mit ähnlichen Verbindungen
(4-Methyl-3-oxo-1,4-benzoxazin-6-yl)boronic acid: Unique due to its specific substitution pattern and boronic acid group.
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl derivatives.
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: A hybrid compound with potential anticancer activity.
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate: Synthesized using green chemistry approaches.
Uniqueness: this compound stands out due to its boronic acid functionality, which imparts unique reactivity and makes it a versatile intermediate in organic synthesis and a valuable tool in biochemical research.
Eigenschaften
Molekularformel |
C9H10BNO4 |
|---|---|
Molekulargewicht |
206.99 g/mol |
IUPAC-Name |
(4-methyl-3-oxo-1,4-benzoxazin-6-yl)boronic acid |
InChI |
InChI=1S/C9H10BNO4/c1-11-7-4-6(10(13)14)2-3-8(7)15-5-9(11)12/h2-4,13-14H,5H2,1H3 |
InChI-Schlüssel |
FUJVNKYTOFMYBH-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(C=C1)OCC(=O)N2C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


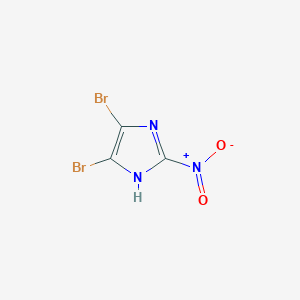
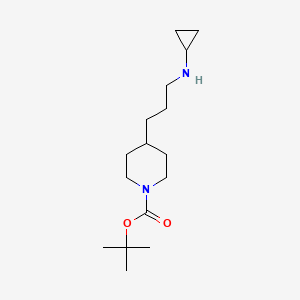
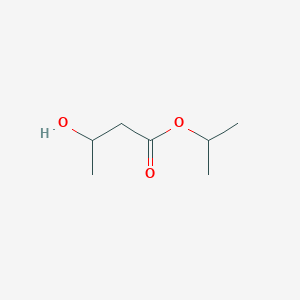

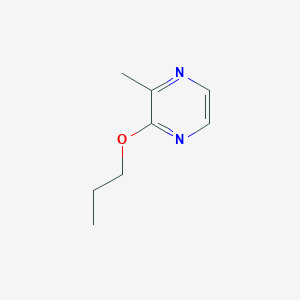
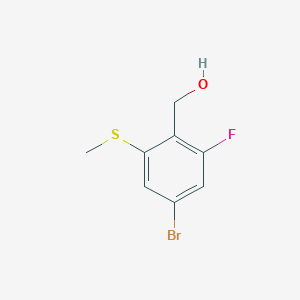
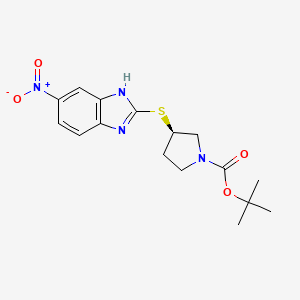
![2-[1,1'-Biphenyl]-4-yl-4-(8-chloro-1-dibenzofuranyl)-6-phenyl-1,3,5-triazine](/img/structure/B13981147.png)

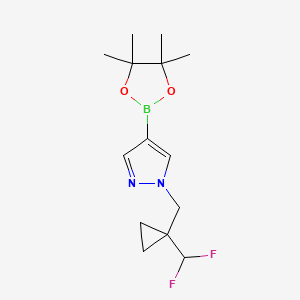

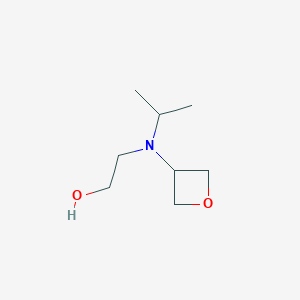
![4H-Acenaphtho[4,5-D]imidazole](/img/structure/B13981196.png)
